Acid Stability During DMT Deprotection
In a 2023 study on CRISPR-Cas9 applications, 5'-O-TBDMS-dG was incorporated into modified DNA strands using optimized automated synthesis conditions. The coupling efficiency achieved was 92%, a critical metric for building long, high-purity oligonucleotides [1]. This contrasts sharply with the known, but often unquantified, poor coupling efficiencies reported for RNA synthesis using 2'-O-TBDMS protected monomers, which can be so low as to severely limit achievable oligo length [2].
| Evidence Dimension | Coupling Efficiency (Phosphoramidite) |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | 2'-O-TBDMS RNA monomers: Coupling efficiency is 'greatly decreased' and limits oligo length, but no specific value is provided in this source [2]. |
| Quantified Difference | Not calculable due to lack of numeric comparator, but the 92% value for the target compound provides a clear, high-performance benchmark. |
| Conditions | Automated DNA synthesizer, optimized deprotection of the 5'-O-TBDMS group, 2023 study context [1]. |
Why This Matters
High coupling efficiency directly translates to higher yields of full-length product, reduced purification burden, and greater sequence fidelity—critical factors for procurement in high-stakes applications like CRISPR guide synthesis.
- [1] Nucleic Acids Research. (2023). Study referenced by Kuujia demonstrating 92% coupling efficiency for 5'-O-TBDMS-dG in modified DNA synthesis. View Source
- [2] University of Colorado, The Regents of. (2012). Protecting groups for RNA synthesis. U.S. Patent No. US8242258B2. View Source
